Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula and a molar mass of approximately 224.3 g/mol. It is classified as an ester, specifically a carboxylic acid derivative, and is used in various scientific applications due to its unique structural properties. This compound is also known by several synonyms, including 2,4-Dimethyl-5-acetyl-5-carbethoxy-1-cyclohexene and 3-Cyclohexene-1-carboxylic acid, 1-acetyl-4,6-dimethyl-, ethyl ester .
The synthesis of Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature .
The molecular structure of Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate can be represented as follows:
CCOC(=O)C1(CC=C(CC1C)C)C(=O)C
InChI=1S/C13H20O3/c1-5-16-12(15)13(11(4)14)7-6-9(2)8-10(13)3/h6,10H,5,7-8H2,1-4H3
The compound features a cyclohexene ring with two methyl groups at positions 4 and 6 and an acetyl group at position 1. The carboxylate group is attached to the ethyl side chain .
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 224.3 g/mol |
Density | 1.012 g/cm³ |
Boiling Point | 291.9 °C at 760 mmHg |
Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate can participate in various chemical reactions typical for esters:
These reactions are fundamental in organic synthesis and can be exploited for further modifications .
Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate exhibits typical physical properties associated with esters:
The compound's chemical properties include:
Relevant data suggest that it maintains stability when stored properly but should be handled with care due to potential reactivity .
Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate finds applications in various scientific fields:
Research into its specific applications continues as new synthetic pathways and uses are explored within chemical industries .
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: